molecular formula C12H17NO B11907161 (1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine

(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11907161
M. Wt: 191.27 g/mol
InChI Key: DDFDUTVURUAKJP-PRHODGIISA-N
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Description

(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring an indane backbone with an ethyl and methoxy substituent, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine typically involves several steps, starting from readily available precursors. One common method involves the reduction of a corresponding ketone or aldehyde, followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines under catalytic hydrogenation conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure, which imparts distinct chemical and biological properties. Its combination of an ethyl and methoxy group on the indane backbone provides unique steric and electronic effects, making it valuable in various applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R,2R)-2-ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17NO/c1-3-8-6-9-4-5-10(14-2)7-11(9)12(8)13/h4-5,7-8,12H,3,6,13H2,1-2H3/t8-,12-/m1/s1

InChI Key

DDFDUTVURUAKJP-PRHODGIISA-N

Isomeric SMILES

CC[C@@H]1CC2=C([C@@H]1N)C=C(C=C2)OC

Canonical SMILES

CCC1CC2=C(C1N)C=C(C=C2)OC

Origin of Product

United States

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